Cas no 32411-27-1 (1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)-)
1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)-
- 2,5-dimethyl-1-(4-methylphenyl)pyrrole
- 2,5-DIMETHYL-1-(P-TOLYL)-PYRROLE
- 2,4-DIMETHYL-2'-PIPERIDINOMETHYL BENZOPHENONE
- 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole
- UPCMLD0ENAT5886010:001
- CS-0196070
- 2,5-Dimethyl-1-p-tolyl-1H-pyrrole
- 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole
- OSM-S-26
- IDI1_007528
- 32411-27-1
- BB 0216557
- DTXSID20365567
- N-(4'-methylphenyl)-2,5-dimethylpyrrole
- SB62720
- Z55669143
- AKOS000122915
- Enamine_004941
- HMS1408A13
- 5044-26-8
- SCHEMBL13543619
- FT-0677495
- EN300-04109
- MFCD01552283
- STK192846
-
- Inchi: 1S/C13H15N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-9H,1-3H3
- InChI Key: SWIUPUUNVWDJED-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(C)=CC=2)C(C)=CC=C1C
Computed Properties
- Exact Mass: 185.12000
- Monoisotopic Mass: 185.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 4.9Ų
Experimental Properties
- Density: 1.18
- Boiling Point: 565.9°C at 760 mmHg
- Flash Point: 296.1°C
- Refractive Index: 1.659
- PSA: 4.93000
- LogP: 3.40250
1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109007155-5g |
2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole |
32411-27-1 | 95% | 5g |
$529.65 | 2023-09-02 | |
| Chemenu | CM378863-1g |
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole |
32411-27-1 | 95%+ | 1g |
$*** | 2023-03-29 |
1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)-
Introduction to 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- (CAS No. 32411-27-1)
The compound 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)-, identified by its CAS number 32411-27-1, is a structurally intriguing molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This heterocyclic compound features a pyrrole core substituted with methyl groups at the 2 and 5 positions, further functionalized with a 4-methyl-2-nitrophenyl group at the 1-position. The unique arrangement of these substituents imparts distinct electronic and steric properties, making it a versatile scaffold for the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead for drug discovery. The pyrrole moiety is well-known for its role in various bioactive molecules, including antimicrobial, antiviral, and anticancer agents. The presence of methyl groups at the 2 and 5 positions enhances the lipophilicity of the molecule, which is often a critical factor in drug bioavailability. Additionally, the nitrophenyl group introduces a polar region that can interact favorably with biological targets, such as enzymes and receptors.
One of the most compelling aspects of 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have demonstrated its utility in constructing derivatives with enhanced binding affinity and selectivity. For instance, modifications at the nitrophenyl group can lead to compounds with improved solubility and metabolic stability, which are crucial for clinical efficacy.
The pharmacological profile of this compound has been explored through both in silico and in vitro studies. Initial computational analyses suggest that it may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases. Furthermore, preliminary experimental data indicate that derivatives of this scaffold show promising results in cell-based assays, particularly against cancer cell lines. These findings underscore the importance of further investigating this compound as a potential therapeutic candidate.
In the realm of medicinal chemistry, the synthesis of 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- has been optimized to achieve high yields and purity. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have enabled the efficient construction of this complex molecule. These advancements not only facilitate research but also open up new avenues for exploring its biological activity.
The role of 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- in drug discovery is further highlighted by its compatibility with various functionalization strategies. Researchers can introduce additional substituents or linkages to tailor its properties for specific therapeutic applications. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies, which are essential for understanding how molecular modifications influence biological activity.
Recent publications have begun to explore the potential applications of this compound in treating neurological disorders. The pyrrole core is known to interact with certain neurotransmitter systems, suggesting that derivatives of 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- could modulate these pathways effectively. Moreover, the presence of both lipophilic and polar regions allows for optimal interaction with biological membranes and targets, which is crucial for drugs intended to cross the blood-brain barrier.
The safety and efficacy of any potential drug candidate must be rigorously evaluated before clinical translation. Preliminary toxicological studies on 1H-Pyrrole,2,5-dimethyl-1-(4-methyl-2-nitrophenyl)- have shown promising results regarding its metabolic stability and lack of significant toxicity at moderate doses. However, comprehensive toxicological assessments are necessary to ensure its safety for human use.
In conclusion,1H-Pyrrole, CAS No. 32411-27-1, represents a valuable scaffold for developing novel therapeutic agents. Its unique structural features and demonstrated biological activity make it a promising candidate for further investigation in drug discovery programs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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